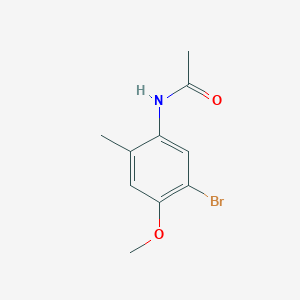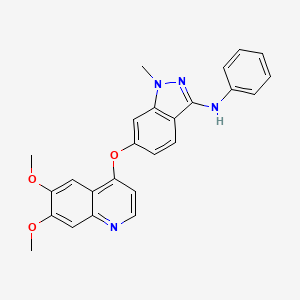
6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methyl-N-phenylindazol-3-amine
Overview
Description
6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methyl-N-phenylindazol-3-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoline and indazole moiety, which are known for their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methyl-N-phenylindazol-3-amine involves multiple steps. One common method includes the preparation of 4-chloro-6,7-dimethoxyquinoline, which is then reacted with other intermediates to form the final compound . The reaction conditions typically involve the use of solvents like diethylene glycol dimethyl ether, glycol dimethyl ether, or toluene, and chlorinating agents such as phosphorus oxychloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methyl-N-phenylindazol-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while reduction could produce more hydrogenated forms of the compound.
Scientific Research Applications
6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methyl-N-phenylindazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methyl-N-phenylindazol-3-amine involves its interaction with specific molecular targets. It is known to inhibit tyrosine kinase enzymes, which play a crucial role in cell signaling pathways that regulate cell division and survival . By inhibiting these enzymes, the compound can potentially halt the proliferation of cancer cells.
Comparison with Similar Compounds
Similar Compounds
[6,7-Bis(2-methoxy-ethoxy)-quinazolin-4-yl]-(3-ethynyl-phenyl)amine hydrochloride: Known for its tyrosine kinase inhibition and use in cancer treatment.
4,6,7-Substituted quinazoline derivatives: These compounds also exhibit antiproliferative activities against cancer cells.
Uniqueness
6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methyl-N-phenylindazol-3-amine is unique due to its specific structure, which combines quinoline and indazole moieties. This unique structure may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Properties
Molecular Formula |
C25H22N4O3 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methyl-N-phenylindazol-3-amine |
InChI |
InChI=1S/C25H22N4O3/c1-29-21-13-17(9-10-18(21)25(28-29)27-16-7-5-4-6-8-16)32-22-11-12-26-20-15-24(31-3)23(30-2)14-19(20)22/h4-15H,1-3H3,(H,27,28) |
InChI Key |
DGUVDQJGKOVXLA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)C(=N1)NC5=CC=CC=C5 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
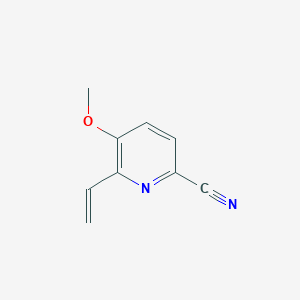
![tert-butyl N-[(4S)-4-amino-5-hydroxypentyl]carbamate](/img/structure/B8529874.png)
![4-Fluoro-2-[(4-fluorophenyl)sulfanyl]benzoic acid](/img/structure/B8529879.png)
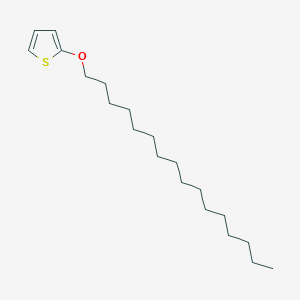
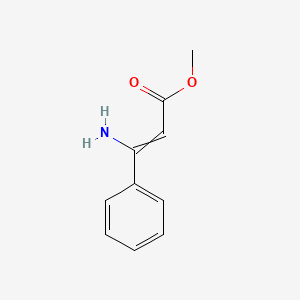
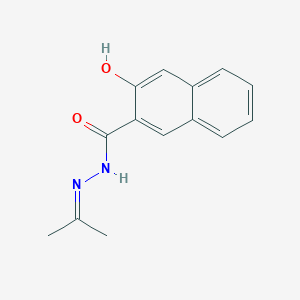
![4-[3-(4-Fluorophenyl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B8529902.png)
![2-[2-(1H-inden-1-yl)-2-methylpropyl]pyridine](/img/structure/B8529907.png)
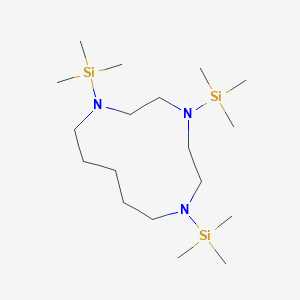
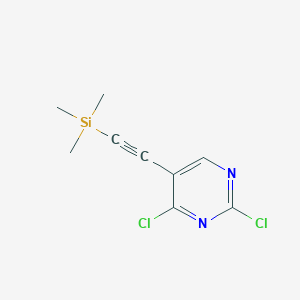
![7-[(4-Fluorophenyl)methoxy]-2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8529945.png)
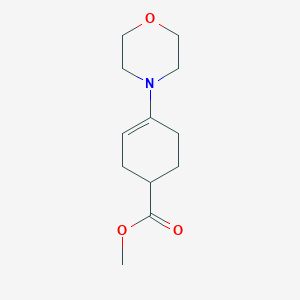
![2-[(2,5-Dichloro-4-pyridinyl)amino]-5-fluorobenzonitrile](/img/structure/B8529956.png)
